molecular formula C19H20Cl2N2O2 B4189407 2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide

Cat. No. B4189407
M. Wt: 379.3 g/mol
InChI Key: RDJUCCJGPXLQRR-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1998 by scientists at Merck Research Laboratories. Since then, it has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor that is primarily found in the prefrontal cortex and limbic system of the brain. By blocking the activity of this receptor, 2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide is thought to modulate the release of dopamine and other neurotransmitters in these areas, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide can modulate the release of dopamine and other neurotransmitters in the brain, leading to changes in behavior and mood. It has also been shown to affect the levels of various hormones, including prolactin and cortisol, which are involved in the regulation of stress and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows researchers to study the specific effects of this receptor on behavior and mood. However, one limitation is that 2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide is not currently approved for use in humans, which may limit its applicability in clinical research.

Future Directions

There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide. One area of interest is its potential use in treating drug addiction, as studies have shown that it can modulate the release of dopamine in the brain, which is a key neurotransmitter involved in addiction. Another area of interest is its potential use in treating Parkinson's disease, as studies have suggested that it may be able to reduce the motor symptoms associated with the disease. Finally, further research is needed to better understand the biochemical and physiological effects of 2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide, as well as its potential side effects and limitations.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide has been studied for its potential use in treating a variety of neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). It has also been investigated as a potential treatment for drug addiction and Parkinson's disease.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(3-chloro-2-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-13-11-14(7-8-15(13)20)25-12-18(24)22-17-6-4-5-16(21)19(17)23-9-2-3-10-23/h4-8,11H,2-3,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJUCCJGPXLQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(pyrrolidin-1-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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